LCMV-derived p13 epitope

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

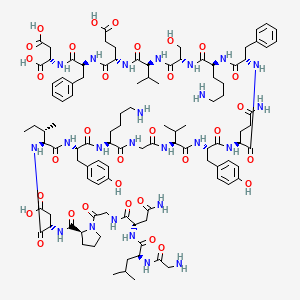

C106H154N24O32 |

|---|---|

Molecular Weight |

2276.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C106H154N24O32/c1-9-58(8)89(129-100(155)75(49-85(141)142)122-102(157)78-27-20-42-130(78)83(138)53-113-91(146)74(48-80(111)135)121-95(150)69(43-55(2)3)114-81(136)51-109)105(160)124-73(47-62-30-34-64(133)35-31-62)97(152)115-65(25-16-18-40-107)90(145)112-52-82(137)127-87(56(4)5)103(158)123-72(46-61-28-32-63(132)33-29-61)98(153)117-67(36-38-79(110)134)93(148)119-70(44-59-21-12-10-13-22-59)96(151)116-66(26-17-19-41-108)92(147)126-77(54-131)101(156)128-88(57(6)7)104(159)118-68(37-39-84(139)140)94(149)120-71(45-60-23-14-11-15-24-60)99(154)125-76(106(161)162)50-86(143)144/h10-15,21-24,28-35,55-58,65-78,87-89,131-133H,9,16-20,25-27,36-54,107-109H2,1-8H3,(H2,110,134)(H2,111,135)(H,112,145)(H,113,146)(H,114,136)(H,115,152)(H,116,151)(H,117,153)(H,118,159)(H,119,148)(H,120,149)(H,121,150)(H,122,157)(H,123,158)(H,124,160)(H,125,154)(H,126,147)(H,127,137)(H,128,156)(H,129,155)(H,139,140)(H,141,142)(H,143,144)(H,161,162)/t58-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,87-,88-,89-/m0/s1 |

InChI Key |

RLYFIQAQQYQQAW-NWVNOHDHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of the LCMV p13 Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) has long served as a cornerstone model in immunology for dissecting the intricacies of T-cell responses to viral infections. The adaptive immune response to LCMV is characterized by a well-defined hierarchy of immunodominant and subdominant T-cell epitopes. Among these is the p13 epitope, derived from the viral glycoprotein (B1211001) (GP). This technical guide provides an in-depth overview of the discovery and immunological characterization of the LCMV p13 epitope, with a focus on its role in both CD4+ and CD8+ T-cell responses. We will delve into the quantitative aspects of its interaction with MHC molecules, the dynamics of p13-specific T-cell populations during acute and chronic infections, and the experimental protocols used for its study.

Discovery and Core Epitope Identification

The epitope now commonly referred to as p13 was first identified as a dominant I-Ab -restricted CD4+ T-cell determinant derived from the LCMV glycoprotein, encompassing amino acids 61-80 (GP61-80). Subsequent research further refined the core epitope to an 11-amino acid peptide, GP67-77. Surprisingly, this core epitope was also found to be recognized by CD8+ T cells in the context of the MHC class I molecule H-2Db [1]. This dual recognition by both CD4+ and CD8+ T cells makes the p13 epitope a particularly interesting subject for studying the interplay between different arms of the T-cell response.

Quantitative Characterization of the p13 Epitope

The immunogenicity of a T-cell epitope is influenced by several quantitative factors, including its binding affinity to MHC molecules and the frequency of responding T cells.

MHC Binding Affinity

| Epitope | Sequence | MHC Restriction | Binding Affinity (IC50, nM) |

| NP396-404 | FQPQNGQFI | H-2Db | <25 |

| GP33-41 | KAVYNFATC | H-2Db | <25 |

| GP276-286 | SGVENPGGYCL | H-2Db | Intermediate |

| GP67-77 (p13 core) | DIYKGVYQFKS | H-2Db | Data not available |

Table 1: MHC Class I Binding Affinities of Key LCMV Epitopes. Data compiled from multiple sources which rank epitopes based on binding affinity categories.[2][3]

Frequency of p13-Specific T Cells

The LCMV-specific CD8+ T-cell response is characterized by a distinct immunodominance hierarchy that changes between acute and chronic infections. During an acute infection with the LCMV Armstrong strain, the response is dominated by T cells specific for the NP396 and GP33 epitopes. The p13 (GP61-80/GP67-77)-specific CD8+ T-cell response is considered subdominant. In a chronic infection with LCMV Clone 13, the immunodominance hierarchy is altered, with a notable decline in the NP396-specific response[4]. While precise percentages for p13-specific CD8+ T cells are not consistently reported across studies, their subdominant nature places their frequency below that of the major epitopes.

| Infection Phase | Dominant Epitopes | Subdominant Epitopes (including p13) |

| Acute (LCMV Armstrong) | NP396-404, GP33-41 | GP276-286, p13 (GP67-77) , NP205-212 |

| Chronic (LCMV Clone 13) | GP276-286, GP33-41 | p13 (GP67-77) |

Table 2: Immunodominance Hierarchy of LCMV-Specific CD8+ T-Cell Epitopes. This table illustrates the relative ranking of epitope-specific responses during different infection states.

Functional Profile of p13-Specific T Cells

The functionality of epitope-specific T cells is assessed by their ability to produce effector cytokines upon stimulation.

Cytokine Production

During an acute LCMV infection, CD8+ T cells specific for various epitopes, including the subdominant ones, are capable of producing IFN-γ, TNF-α, and IL-2. However, during chronic infection, there is a hierarchical loss of T-cell function. The ability to produce IL-2 is lost first, followed by TNF-α, while IFN-γ production is the most resistant to exhaustion[4].

| Cytokine | Acute Infection | Chronic Infection (Exhaustion) |

| IFN-γ | High | Maintained to a degree |

| TNF-α | Moderate | Significantly reduced |

| IL-2 | Low | Lost |

Table 3: Functional Profile of LCMV-Specific CD8+ T Cells. This table summarizes the typical cytokine production capacity of LCMV-specific CD8+ T cells in acute versus chronic infection settings.[4]

Experimental Protocols

The characterization of the p13 epitope relies on several key experimental techniques. Detailed protocols for these assays are provided below.

Intracellular Cytokine Staining (ICS) for LCMV-Specific T Cells

This protocol is used to identify and quantify cytokine-producing T cells at a single-cell level.

1. Preparation of Splenocytes:

-

Aseptically harvest spleens from LCMV-infected mice.

-

Prepare a single-cell suspension by mechanical disruption of the spleen through a 70-µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with complete RPMI-10 medium and count viable cells using trypan blue exclusion.

2. In vitro Peptide Stimulation:

-

Resuspend splenocytes at a concentration of 1-2 x 10**6 cells/well in a 96-well round-bottom plate.

-

Add the LCMV p13 peptide (GP61-80 or GP67-77) at a final concentration of 1-10 µg/mL. Include other LCMV peptides (e.g., NP396, GP33) as positive controls and an irrelevant peptide or media alone as a negative control.

-

Add a protein transport inhibitor, such as Brefeldin A (5-10 µg/mL) or Monensin (2 µM), to block cytokine secretion.

-

Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.

3. Cell Surface and Intracellular Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain for cell surface markers (e.g., anti-CD8, anti-CD4, anti-CD44) for 30 minutes at 4°C in the dark.

-

Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend them in FACS buffer.

4. Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on lymphocytes, single cells, and then on CD8+ or CD4+ T cells.

-

Analyze the percentage of cytokine-positive cells within the T-cell populations.

Enzyme-Linked Immunospot (ELISpot) Assay for LCMV-Specific T Cells

This assay is highly sensitive for detecting cytokine-secreting cells.

1. Plate Preparation:

-

Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.

-

Wash the plate 5 times with sterile PBS.

-

Coat the wells with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.

2. Cell Plating and Stimulation:

-

Wash the plate with PBS and block with complete RPMI-10 medium for at least 30 minutes at room temperature.

-

Prepare a single-cell suspension of splenocytes as described for ICS.

-

Add 2-5 x 10**5 splenocytes per well.

-

Add the LCMV p13 peptide and control peptides at the desired concentration.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Detection and Development:

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then with PBS.

-

Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.

-

Stop the reaction by washing with distilled water.

4. Analysis:

-

Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell activation and the experimental procedures used to study them is crucial for a comprehensive understanding.

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the p13-MHC complex by a specific T-cell receptor initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

Caption: TCR Signaling Cascade upon p13 Epitope Recognition.

Experimental Workflow for Characterizing p13-Specific T-Cell Responses

This workflow diagram outlines the key steps involved in the isolation and functional analysis of T cells specific for the LCMV p13 epitope.

Caption: Workflow for p13-Specific T-Cell Analysis.

Conclusion

The LCMV p13 epitope, with its dual recognition by both CD4+ and CD8+ T cells, provides a valuable tool for studying the complexities of antiviral T-cell immunity. Its characterization has contributed to our understanding of immunodominance, T-cell exhaustion in chronic infections, and the fundamental mechanisms of T-cell activation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the nuances of T-cell responses and develop novel immunotherapies. Further investigation into the precise MHC binding affinity of the p13 core epitope and its role in the context of different LCMV strains will continue to illuminate the intricate dance between viruses and the adaptive immune system.

References

- 1. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and Functional Dissection of the H-2Db-Restricted Subdominant Cytotoxic T-Cell Response to Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Key Epitopes in LCMV Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocytic choriomeningitis virus (LCMV) represents a cornerstone model in immunology, providing profound insights into the dynamics of T-cell responses during acute and chronic viral infections. The study of its various strains, particularly the acutely-cleared Armstrong (ARM) strain and the persistent Clone 13 (Cl13) strain, has been instrumental in defining fundamental principles of T-cell activation, memory formation, and exhaustion.[1][2] A critical aspect of this research is the characterization of specific viral epitopes that are recognized by the host's T lymphocytes.

This guide focuses on the function of key immunological epitopes of LCMV. While the term "p13 epitope" is not standard nomenclature in peer-reviewed literature, it is used by some vendors to refer to the peptide spanning amino acids 61-80 of the LCMV glycoprotein (B1211001) (GP).[3][4] This epitope, more commonly designated as GP61-80, is a well-characterized, immunodominant target for CD4+ T helper cells.[5] For a comprehensive understanding, this document will detail the function of the GP61-80 epitope and place it in the broader context of the immunodominant CD8+ cytotoxic T lymphocyte (CTL) epitopes—namely GP33-41, NP396-404, and GP276-286—that collectively orchestrate the adaptive immune response to LCMV.

Core Immunodominant Epitopes in LCMV

The immune response to LCMV in C57BL/6 (H-2b) mice is directed against a hierarchy of epitopes derived from the viral glycoprotein (GP), nucleoprotein (NP), and L polymerase.[6] The specificity and fate of T cells recognizing these epitopes differ dramatically between acute and chronic infection scenarios.

The p13 (GP61-80) Epitope: A Dominant Target of the CD4+ T-Cell Response

The GP61-80 peptide is the primary target of CD4+ T helper cells in H-2b mice.[5] These cells are crucial for orchestrating the overall adaptive immune response, providing essential help to both B cells for antibody production and CD8+ T cells for their effector function and maintenance.[7]

-

MHC Restriction and Core Epitope: The GP61-80 epitope is presented by the MHC class II molecule I-Ab.[5] Through detailed analysis, the minimal core sequence required for optimal T-cell recognition has been identified as the 11-amino acid peptide GP67-77.[5]

-

Function in Immunity: A robust GP61-80-specific CD4+ T-cell response is critical for viral clearance. In chronic LCMV Cl13 infection, the function of these helper T cells can be compromised, contributing to the failure to clear the virus. Therapeutic strategies that bolster this CD4+ T-cell response have been shown to improve control of chronic infection.[7]

Immunodominant CD8+ T-Cell Epitopes

The cytotoxic T lymphocyte (CTL) response is essential for killing LCMV-infected cells and is directed against several key epitopes. The immunodominance hierarchy—the relative magnitude of the T-cell response to different epitopes—is well-defined in acute infection but becomes significantly altered during chronic infection.[1][8]

-

GP33-41 (GP33): This H-2Db-restricted epitope is one of the most dominant in the CD8+ T-cell response.[8][9] During an acute Armstrong infection, GP33-specific T cells expand massively and are highly functional. In contrast, during a chronic Clone 13 infection, these T cells persist but enter a state of progressive functional impairment known as "exhaustion," characterized by the upregulation of inhibitory receptors like PD-1 and a loss of cytokine production and cytotoxic capacity.[10]

-

NP396-404 (NP396): Also H-2Db-restricted, NP396 is another highly dominant epitope. The T-cell response to NP396 is profoundly different from the GP33 response during chronic infection. Instead of persisting in an exhausted state, the majority of NP396-specific T cells are physically eliminated—a process termed "clonal deletion."[1] This deletion is thought to be driven by high levels of antigen presentation.

-

GP276-286 (GP276): This H-2Db-restricted epitope is considered subdominant. T cells specific for GP276 are less prone to exhaustion and deletion compared to their counterparts targeting the dominant epitopes.[8] Consequently, their relative contribution to the overall T-cell response increases during the course of a chronic infection as the dominant responses wane.

Quantitative Data Presentation

The functional differences in epitope-specific T-cell responses between acute (Armstrong) and chronic (Clone 13) LCMV infections are reflected in quantitative measures of T-cell frequency, viral load, and effector function.

Table 1: Epitope-Specific CD8+ T-Cell Responses in Spleen (Day 8 Post-Infection)

| Epitope | Infection Strain | % of Total CD8+ T-Cells (Mean ± SD) | Functional Status |

|---|---|---|---|

| NP396 | Armstrong | 25 ± 5% | Fully Functional |

| Clone 13 | 10 ± 4% | Deletion Initiated | |

| GP33 | Armstrong | 20 ± 6% | Fully Functional |

| Clone 13 | 15 ± 5% | Exhaustion Initiated | |

| GP276 | Armstrong | 5 ± 2% | Fully Functional |

| Clone 13 | 6 ± 3% | Partially Functional |

Data compiled from representative studies.[1][8]

Table 2: Functional Impairment of GP33-Specific CD8+ T-Cells in Chronic Infection

| Function | Acute (Armstrong) - Day 8 | Chronic (Clone 13) - Day 8 | Chronic (Clone 13) - Day 30+ |

|---|---|---|---|

| IFN-γ Production | High | Moderate | Low / Negative |

| TNF-α Production | High | Low | Negative |

| IL-2 Production | Moderate | Negative | Negative |

| In Vitro Cytotoxicity | High | Low / Negative | Negative |

| PD-1 Expression | Low | High | Very High |

Data compiled from representative studies demonstrating hierarchical loss of function.[1][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways in T-Cell Activation and Exhaustion

The fate of an LCMV-specific T cell is determined by a complex interplay of signaling pathways. Initial activation is driven by T-Cell Receptor (TCR) engagement with the viral epitope presented on an MHC molecule. However, during chronic infection, persistent antigen stimulation leads to the upregulation of inhibitory receptors, such as PD-1, whose signaling pathways actively suppress T-cell function and lead to exhaustion.

Caption: Simplified T-Cell activation pathway via TCR and co-stimulation.

Caption: PD-1 inhibitory signaling pathway leading to T-Cell exhaustion.

Experimental Workflow Diagram

Analyzing epitope-specific T-cell responses is fundamental to LCMV research. A common workflow involves infecting mice with different viral strains and subsequently analyzing T cells from the spleen using techniques like MHC tetramer staining and intracellular cytokine staining (ICS).

Caption: Workflow for comparing T-cell responses in acute vs. chronic LCMV.

Experimental Protocols

Protocol 1: MHC Class I Tetramer Staining

This method allows for the direct visualization and quantification of antigen-specific T cells based on their TCR specificity.

-

Cell Preparation: Prepare a single-cell suspension from mouse spleens by mechanical disruption. Lyse red blood cells using ACK lysis buffer and wash the remaining splenocytes with FACS buffer (PBS + 2% FBS). Count viable cells.

-

Staining: Resuspend 1-2 million splenocytes in 50 µL of FACS buffer in a 96-well plate. Add the fluorescently-labeled MHC-I tetramer (e.g., H-2Db-GP33-PE) at a pre-titrated concentration.

-

Incubation: Incubate for 60 minutes at room temperature in the dark. This allows for optimal binding of the tetramer to the specific TCRs.

-

Surface Antibody Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-PD-1) to the cells without washing.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 200 µL of FACS buffer.

-

Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer. Gate on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Protocol 2: Intracellular Cytokine Staining (ICS)

This assay measures the functional capacity of T cells to produce cytokines upon re-stimulation with their cognate peptide.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes as described above.

-

Stimulation: Plate 1-2 million splenocytes per well in a 96-well plate in complete RPMI medium. Add the specific peptide of interest (e.g., GP33-41 peptide at 1 µg/mL). Include an unstimulated (no peptide) and a positive control (e.g., PMA/Ionomycin) well.

-

Brefeldin A Addition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells. This traps cytokines inside the cell, allowing for their detection.

-

Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO2.

-

Surface Staining: After incubation, wash the cells and perform surface antibody staining (e.g., for CD8, CD44) as described in the tetramer protocol.

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.

-

Intracellular Staining: Add fluorescently-conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of CD8+ T cells producing specific cytokines in response to peptide stimulation.

Conclusion

The study of LCMV epitopes provides a powerful lens through which to view the fundamental mechanisms of T-cell immunity. The CD4+ response to the GP61-80 ("p13") epitope and the CD8+ responses to GP33, NP396, and GP276 illustrate a complex and dynamic interplay that dictates the outcome of a viral infection. In acute infection, a coordinated, multi-epitope response leads to efficient viral clearance. In chronic infection, a differential fate of T-cell exhaustion and deletion, driven by persistent antigen exposure, results in viral persistence. Understanding the function of these specific epitopes and the signaling pathways they trigger remains critical for the rational design of vaccines and immunotherapies aimed at combating chronic infections and cancer.

References

- 1. pnas.org [pnas.org]

- 2. Role of Lymphocytic Choriomeningitis Virus (LCMV) in Understanding Viral Immunology: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High antigen levels induce an exhausted phenotype in a chronic infection without impairing T cell expansion and survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p13 Epitope: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "p13" refers to distinct, biologically significant peptide sequences that have been identified in vastly different fields of study: virology and autoimmune disease. This guide provides a comprehensive technical overview of two key p13 epitopes: the p13 protein of the Human T-cell Leukemia Virus type 1 (HTLV-1) and the nephritogenic p13 peptide derived from the α3 chain of type IV collagen. Understanding the precise amino acid sequence, structure, and function of these epitopes is critical for developing targeted therapeutics and diagnostic tools.

Part 1: The HTLV-1 p13 Protein

The Human T-cell Leukemia Virus type 1 (HTLV-1), a retrovirus linked to adult T-cell leukemia/lymphoma (ATLL), encodes an 87-amino acid accessory protein designated p13. This protein plays a crucial role in the viral life cycle and its interaction with the host cell, primarily by targeting the mitochondria.

Amino Acid Sequence and Structural Features

The p13 protein is translated from a singly spliced mRNA from the pX open reading frame II (orf-II) of the HTLV-1 genome. Its primary sequence is as follows:

Table 1: Amino Acid Sequence of HTLV-1 p13

| Position | 1-10 | 11-20 | 21-30 | 31-40 | 41-50 | 51-60 | 61-70 | 71-80 | 81-87 |

| Sequence | M L P P L S L F F P | L P L A P P L L P | S F P S S P T R R P | R R S L R A Q P | I Q P H T P P P P | P S H R K L P P S | P S S F P S S P T | P S P S S S P S S | P S S P S T |

Note: The sequence can vary slightly between different HTLV-1 isolates.

Structurally, the HTLV-1 p13 protein is characterized by several key domains that dictate its function and subcellular localization:

-

Mitochondrial Targeting Sequence (MTS): A critical feature of p13 is its mitochondrial targeting sequence, which spans amino acids 21-35.[1][2] This sequence is necessary and sufficient for the protein's localization to the mitochondria.[3]

-

Amphipathic α-helix: Overlapping with the MTS, from residues 20-35, is an amphipathic α-helical domain.[4][5] This structure, containing four key arginine residues, is essential for the protein's function within the mitochondria, although the arginines themselves are not required for mitochondrial targeting.[3][6]

-

Transmembrane Region: A predicted transmembrane region exists between amino acids 30 and 40.[4][7]

-

β-sheet Hairpin: Towards the C-terminus, a predicted β-sheet hairpin structure is present (residues 65-75).[4]

Currently, there is no experimentally determined 3D structure of the full-length HTLV-1 p13 protein in the Protein Data Bank (PDB). However, its domain architecture suggests a complex protein with both membrane-inserting and protein-protein interaction capabilities.

Function and Signaling Pathways

The primary site of action for HTLV-1 p13 is the inner mitochondrial membrane.[3][5] Here, it exerts several profound effects on mitochondrial function, which in turn influence cellular homeostasis.

Mitochondrial Functions:

-

Potassium Influx: p13 induces an inward current of potassium ions (K+) across the inner mitochondrial membrane.[8][9]

-

Mitochondrial Membrane Potential (ΔΨm) Modulation: This K+ influx leads to a dose-dependent depolarization of the mitochondrial membrane potential.[6][10] At low concentrations, this depolarization can be compensated by an increase in the activity of the electron transport chain (ETC).[6]

-

Increased Reactive Oxygen Species (ROS) Production: The heightened ETC activity results in an increased production of reactive oxygen species.[4][5]

-

Reduced Mitochondrial Calcium (Ca2+) Uptake: The altered membrane potential inhibits the uptake of calcium ions into the mitochondria.[10]

These mitochondrial alterations can have significant consequences for the cell, including the sensitization of T-cells to apoptosis induced by stimuli like Fas ligand and ceramide.[9][11]

Interaction with the HTLV-1 Tax Protein:

A key aspect of p13's function is its interplay with the viral oncoprotein, Tax. While p13 predominantly localizes to the mitochondria when expressed alone, the presence of Tax can lead to the ubiquitination and re-routing of a fraction of p13 to nuclear speckles.[12][13][14] In the nucleus, p13 can directly bind to Tax.[14] This interaction is significant as it inhibits Tax's ability to bind to the transcriptional co-activator CBP/p300, thereby suppressing Tax-mediated viral gene expression.[14][15] This creates a negative feedback loop in the regulation of HTLV-1 replication.[6]

Diagram 1: Functional Pathways of HTLV-1 p13

References

- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. HTLV-1 p13 Protein Hijacks Macrophage Polarization and Promotes T-Cell Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mucosalimmunology.ch [mucosalimmunology.ch]

- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. academic.oup.com [academic.oup.com]

- 6. HTLV-1 p13, a small protein with a busy agenda - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of human T-cell leukemia virus type 1 (HTLV-1) p13 on mitochondrial K+ permeability: A new member of the viroporin family? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human T-cell leukemia virus type 1 p13II protein: effects on mitochondrial function and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Suppression of HTLV-1 replication by Tax-mediated rerouting of the p13 viral protein to nuclear speckles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. 101.200.202.226 [101.200.202.226]

- 14. Suppression of HTLV-1 replication by Tax-mediated rerouting of the p13 viral protein to nuclear speckles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tax-mediated re-routing of the HTLV-1 p13 protein to nuclear speckles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunological Blueprint: An In-depth Guide to Early Studies on LCMV Glycoprotein Epitopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that first defined the immunological landscape of the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein (B1211001). Understanding these foundational studies is critical for contemporary research into T-cell and B-cell immunology, vaccine development, and the study of chronic viral infections. This document summarizes key quantitative data, details the experimental protocols that enabled these discoveries, and visualizes the workflows and concepts that guided early epitope mapping.

Core Findings from Early Epitope Mapping Studies

Early investigations into the immune response to LCMV infection in murine models were pivotal in identifying specific regions of the viral glycoprotein (GP) that are recognized by the host's immune system. These regions, known as epitopes, are critical for both activating cytotoxic T lymphocytes (CTLs) and helper T-cells, as well as for the generation of antibody responses.

T-Cell Epitopes: The Vanguard of the Immune Response

A significant portion of early research focused on identifying the precise amino acid sequences within the LCMV glycoprotein that are presented by Major Histocompatibility Complex (MHC) molecules to T-cells. These studies in C57BL/6 (H-2b) mice led to the characterization of immunodominant and subdominant epitopes for both CD8+ and CD4+ T-cells.

The CD8+ T-cell response is a crucial component of viral clearance during an acute LCMV infection.[1] Initial studies identified several key epitopes within the glycoprotein that elicit a robust CTL response.[1][2] In H-2b mice, a large fraction of the anti-viral CD8+ T-cell response is directed against epitopes derived from the glycoprotein (GP) and the nucleoprotein (NP).[1]

Similarly, CD4+ T-cell responses, while not as extensively characterized in the earliest studies, were found to be important for orchestrating the overall immune response.[3] Seminal work identified the GP61-80 peptide as a dominant I-Ab-restricted CD4+ T-cell epitope in C57BL/6 mice.[4] Further research expanded the known repertoire of CD4+ T-cell epitopes, revealing a broader response than initially appreciated.[3] Interestingly, some studies have identified viral determinants that can be recognized by both CD4+ and CD8+ T-cells.[4]

B-Cell Epitopes and the Antibody Response

Early investigations also mapped the sites on the LCMV glycoprotein targeted by antibodies. An extensive epitope mapping study of the LCMV-WE strain identified a major conformational epitope on the GP-1 subunit, designated GP-1A/B, as the primary target for neutralizing antibodies.[5] These neutralizing antibodies are thought to function by sterically hindering the virus's attachment to its cellular receptor, α-dystroglycan.[5] Studies in CTL-deficient mice revealed that while GP-1-specific antibodies can be detected early, the development of high-affinity, neutralizing antibodies is a much slower process.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on LCMV glycoprotein epitopes, focusing on peptide sequences, MHC restriction, and the magnitude of the T-cell response where available.

Table 1: Characterized CD8+ T-Cell Epitopes in LCMV Glycoprotein (C57BL/6, H-2b)

| Epitope | Amino Acid Sequence | MHC Restriction |

| GP33-41 | KAVYNFATM | H-2Db |

| GP34-41 | AVYNFATM | H-2Kb |

| GP276-286 | SGVENPGGYCL | H-2Db |

| GP92-101 | CSANNSHHYI | H-2Db |

| GP118-125 | ICNACNGA | H-2Kb |

This table compiles data from multiple early studies identifying key CD8+ T-cell epitopes in the LCMV glycoprotein.[1][2]

Table 2: Characterized CD4+ T-Cell Epitopes in LCMV Glycoprotein (C57BL/6, H-2b)

| Epitope | Amino Acid Sequence | MHC Restriction |

| GP61-80 | GLKGPDIYKGVYQFKSVEFD | I-Ab |

| GP6-20 | TMFEALPHIIDEVIN | I-Ab |

| GP31-45 | GIKAVYNFATCGIPA | I-Ab |

| GP66-80 | DIYKGVYQFKSVEFD | I-Ab |

| GP126-140 | NLTCNNSSEKSISLN | I-Ab |

| GP186-200 | LSNFGLELIISLVLR | I-Ab |

This table summarizes identified CD4+ T-cell epitopes from the LCMV glycoprotein, highlighting the breadth of the helper T-cell response.[3]

Experimental Protocols

The identification and characterization of these epitopes were made possible by a combination of innovative experimental techniques. Below are detailed methodologies for the key experiments cited in these early studies.

Epitope Identification using Peptide Libraries

A common strategy for identifying T-cell epitopes involved screening synthetic peptide libraries that spanned the entire length of the LCMV proteome.

-

Peptide Synthesis: Overlapping 15-mer peptides, offset by a few amino acids, were synthesized to cover the complete amino acid sequence of the LCMV glycoprotein.

-

Peptide Pooling: To manage the large number of peptides, they were often grouped into pools for initial screening.

-

T-Cell Stimulation: Splenocytes or purified T-cells from LCMV-infected mice were stimulated in vitro with these peptide pools.

-

Readout Assays: The recognition of a peptide pool by T-cells was typically measured using one of the following assays:

-

ELISPOT (Enzyme-Linked Immunospot) Assay: This assay quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at the single-cell level.

-

Intracellular Cytokine Staining (ICCS): This flow cytometry-based technique identifies cells producing specific cytokines in response to stimulation.

-

-

Deconvolution: If a pool tested positive, the individual peptides within that pool were then tested to identify the specific epitope.

Cytotoxicity Assays

To confirm the cytotoxic potential of CD8+ T-cells recognizing a specific epitope, the chromium-51 (B80572) (51Cr) release assay was widely used.

-

Target Cell Preparation: Syngeneic target cells (cells with the same MHC haplotype as the T-cells) were labeled with 51Cr.

-

Peptide Pulsing: The labeled target cells were then incubated with the synthetic peptide corresponding to the putative CTL epitope. This allows the peptide to bind to the MHC class I molecules on the cell surface.

-

Effector Cell Co-culture: The peptide-pulsed target cells were co-cultured with effector CTLs isolated from LCMV-infected mice.

-

Measurement of Lysis: The amount of 51Cr released into the supernatant was measured. Release of 51Cr indicates that the target cells have been lysed by the CTLs.

B-Cell Epitope Mapping

The identification of B-cell epitopes often involved serological assays and the use of monoclonal antibodies.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Recombinant GP-1, GP-2, or synthetic peptides were coated onto microtiter plates. Sera from infected mice were then added, and the binding of antibodies to the specific viral proteins or peptides was detected using an enzyme-linked secondary antibody.

-

Competition ELISA: To determine if antibodies in the serum recognized a specific epitope, a competition ELISA was performed. In this assay, a known neutralizing monoclonal antibody (e.g., KL 25) was used to compete with the serum antibodies for binding to the GP-1 protein.[5]

-

Focus-Forming Neutralization Assay: To assess the neutralizing capacity of antibodies, sera were incubated with infectious LCMV particles before being added to a monolayer of susceptible cells. A reduction in the number of viral foci indicated the presence of neutralizing antibodies.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in these early studies.

Caption: Workflow for T-Cell Epitope Identification.

Caption: Workflow for 51Cr Release Cytotoxicity Assay.

This guide serves as a foundational resource for understanding the early discoveries that have shaped our current knowledge of the immune response to LCMV. The methodologies and findings presented here continue to be relevant in the ongoing development of novel therapeutics and vaccines against viral pathogens.

References

- 1. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Antibodies Specific for the Neutralizing Epitope on the Receptor Binding Subunit of the Lymphocytic Choriomeningitis Virus Glycoprotein Fail To Neutralize the Virus - PMC [pmc.ncbi.nlm.nih.gov]

immunogenicity of the LCMV p13 epitope

An In-depth Technical Guide on the Immunogenicity of the LCMV p13 (GP61-80) Epitope

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Lymphocytic Choriomeningitis Virus (LCMV) infection model in mice is a cornerstone for studying T-cell responses to viral infections. Within this model, the p13 epitope, corresponding to amino acids 61-80 of the glycoprotein (B1211001) precursor (GP61-80), stands out as the immunodominant epitope for CD4+ T helper cells in H-2b mice.[1][2] Understanding the immunogenicity of this epitope is critical for dissecting the mechanisms of T-cell help, memory formation, and exhaustion during both acute and chronic viral infections. This guide provides a comprehensive overview of the LCMV p13 epitope, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of associated biological pathways and workflows.

Immunogenicity and T-Cell Response Dynamics

The immune response to LCMV is characterized by a robust and well-defined hierarchy of T-cell specificities. While the CD8+ T-cell response, crucial for clearing infected cells, is directed against multiple epitopes like NP396 and GP33, the CD4+ T-cell response is overwhelmingly focused on the GP61-80 epitope.[2][3]

Magnitude of the p13 (GP61-80)-Specific T-Cell Response

The expansion of GP61-80-specific CD4+ T cells is substantial, though typically an order of magnitude lower than the peak CD8+ T-cell response. During an acute infection, these cells are critical for orchestrating an effective overall immune defense.

Table 1: Comparative Magnitude of Epitope-Specific T-Cell Responses in Spleen at Peak of Acute LCMV Infection

| Epitope Specificity | T-Cell Type | Restriction | Peak Response (Cells per Spleen) | Reference |

|---|---|---|---|---|

| GP61-80 (p13) | CD4+ | I-Ab | 4 x 105 - 2 x 106 | [4] |

| NP396-404 | CD8+ | H-2Db | ~1.5 x 107 | [3] |

| GP33-41 | CD8+ | H-2Db | ~1.0 x 107 | [3] |

| GP276-286 | CD8+ | H-2Db | 105 - 106 |[5] |

Role in Chronic Infection: T-Cell Exhaustion

During chronic LCMV infection (e.g., with the Clone 13 strain), persistent high viral loads and continuous antigen presentation lead to the progressive dysfunction of T cells, a state known as exhaustion.[6][7] This functional impairment occurs in a hierarchical and predictable manner, affecting different effector functions sequentially. While much of the exhaustion literature focuses on CD8+ T cells, CD4+ T cells specific for GP61-80 are also profoundly affected, losing their ability to provide help and proliferate.[8]

The hierarchical loss of T-cell function is a critical concept in understanding chronic viral persistence.

Caption: Hierarchical loss of T-cell functions during chronic viral infection.

Signaling Pathways in LCMV Recognition

The initiation of the adaptive immune response to LCMV relies on the innate immune system's ability to first recognize the virus. Pathogenic and apathogenic strains of LCMV can trigger distinct innate signaling pathways. The Armstrong (ARM) strain, often used for acute infection models, induces a robust pro-inflammatory response partially through Toll-like receptor 2 (TLR2) signaling, which leads to the activation of the NF-κB transcription factor and subsequent cytokine production.[9][10]

Caption: TLR2-dependent NF-κB activation pathway induced by LCMV Armstrong.

Experimental Protocols

Accurate assessment of the p13-specific T-cell response requires standardized and robust methodologies. Below are core protocols for LCMV infection and immunological analysis.

Mouse Infection with LCMV

The outcome of infection is highly dependent on the viral strain, dose, and route of administration.[11]

-

Objective: To induce an acute or chronic viral infection to study T-cell dynamics.

-

Materials:

-

C57BL/6 mice (6-8 weeks old).

-

LCMV Armstrong 53b strain (for acute infection).

-

LCMV Clone 13 strain (for chronic infection).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Insulin syringes.

-

-

Protocol:

-

Thaw LCMV viral stock on ice. Dilute to the desired concentration with sterile, ice-cold PBS.

-

For Acute Infection: Inject 2 x 105 Plaque Forming Units (PFU) of LCMV Armstrong in a 200 µL volume via the intraperitoneal (i.p.) route. The immune response typically peaks 8 days post-infection.[11][12]

-

For Chronic Infection: Inject 2 x 106 PFU of LCMV Clone 13 in a 200 µL volume via the intravenous (i.v.) route (tail vein). This establishes a high-titer, persistent infection.[11]

-

House mice in appropriate BSL-2 containment facilities and monitor for health. Spleens and other organs are typically harvested at specified time points for analysis.

-

Intracellular Cytokine Staining (ICCS) for T-Cell Function

ICCS is the gold-standard method for measuring epitope-specific T-cell function at the single-cell level by detecting cytokine production following peptide stimulation.[12][13]

-

Objective: To quantify the frequency of GP61-80-specific CD4+ T cells producing IFN-γ.

-

Materials:

-

Splenocytes from LCMV-infected mice.

-

RPMI 1640 medium with 10% FBS.

-

LCMV GP61-80 peptide (sequence: GLKGPDIYKGVYQFKSVEFD).

-

Brefeldin A (protein transport inhibitor).[14]

-

Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-IFN-γ).

-

Fixation and Permeabilization buffers.

-

FACS buffer (PBS with 2% BSA, 0.1% sodium azide).[15]

-

-

Protocol:

-

Prepare a single-cell suspension of splenocytes from harvested spleens. Count cells and adjust concentration to 1 x 107 cells/mL in RPMI medium.

-

Plate 1-2 x 106 cells per well in a 96-well U-bottom plate.

-

Stimulate cells by adding the GP61-80 peptide to a final concentration of 1-2 µg/mL. Include an unstimulated (no peptide) control.

-

Incubate for 1 hour at 37°C.

-

Add Brefeldin A (e.g., GolgiPlug) to a final concentration of 1 µg/mL to all wells to block cytokine secretion.

-

Incubate for an additional 5-6 hours at 37°C.[16]

-

Surface Staining: Wash cells with FACS buffer. Stain with surface antibodies (e.g., anti-CD4-FITC) for 20-30 minutes on ice in the dark.[17][18]

-

Fixation & Permeabilization: Wash cells and resuspend in Fixation Buffer for 20 minutes at room temperature. Wash again and resuspend in Permeabilization Buffer.[18][19]

-

Intracellular Staining: Add the intracellular antibody (e.g., anti-IFN-γ-PE) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Wash cells twice with Permeabilization Buffer, then resuspend in FACS buffer.

-

Acquire data on a flow cytometer. Analyze by gating on CD4+ lymphocytes and quantifying the percentage of IFN-γ+ cells.

-

Caption: Standard experimental workflow for Intracellular Cytokine Staining.

Viral Titer Quantification by Plaque Assay

-

Objective: To determine the concentration of infectious virus particles in tissues (e.g., spleen, liver, kidney).

-

Materials:

-

Vero cell monolayers.

-

Tissue homogenates from infected mice.

-

DMEM medium.

-

Agarose.

-

Neutral Red stain.

-

-

Protocol:

-

Homogenize harvested tissues in DMEM and clarify by centrifugation.

-

Prepare 10-fold serial dilutions of the tissue homogenate.

-

Plate the dilutions onto confluent Vero cell monolayers and incubate for 1 hour to allow viral adsorption.

-

Overlay the cells with a mixture of 2X DMEM and 1% agarose.

-

Incubate plates at 37°C for 4-5 days until plaques (zones of cell death) are visible.

-

Add a second overlay containing Neutral Red stain.

-

Incubate for another 2-4 hours, then count the plaques.

-

Calculate the viral titer as PFU per gram of tissue.[11][20]

-

Conclusion

The LCMV p13 (GP61-80) epitope is an indispensable tool for immunological research. As the dominant CD4+ T-cell epitope in the LCMV model, it provides a focused system for studying the induction, function, and failure of T-helper cells during viral infection. The quantitative data on its response magnitude, coupled with the detailed protocols provided herein, offer a robust framework for researchers and drug developers aiming to modulate T-cell immunity for therapeutic benefit in settings of chronic infection and cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Lymphocytic Choriomeningitis Virus (LCMV) in Understanding Viral Immunology: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of epitope-specific MHC class-II-restricted T cells following lymphocytic choriomeningitis virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Epitope Escape on PD-1 Expression and CD8 T-Cell Exhaustion during Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic LCMV Infection Is Fortified with Versatile Tactics to Suppress Host T Cell Immunity and Establish Viral Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathogenic and Apathogenic Strains of Lymphocytic Choriomeningitis Virus Have Distinct Entry and Innate Immune Activation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lerner.ccf.org [lerner.ccf.org]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.virginia.edu [med.virginia.edu]

- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 19. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Both Systemic and Mucosal LCMV Immunization Generate Robust Viral-Specific IgG in Mucosal Secretions, But Elicit Poor LCMV-Specific IgA - PMC [pmc.ncbi.nlm.nih.gov]

role of p13 epitope in T cell exhaustion

An In-depth Technical Guide on the Role of Persistent Epitope Presentation in T Cell Exhaustion

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with high expression of inhibitory receptors. A primary driver of T cell exhaustion is the continuous stimulation of T cells by persistent antigens. This guide delves into the core mechanisms by which persistent epitope presentation, exemplified by viral epitopes in chronic infections, induces and maintains the exhausted T cell (Tex) phenotype. While the specific term "p13 epitope" did not yield targeted results, this document synthesizes the extensive research on well-characterized epitopes, such as those from Lymphocytic Choriomeningitis Virus (LCMV) clone 13, to illustrate the fundamental principles of epitope-driven T cell exhaustion.

The Role of Persistent Antigenic Stimulation

Continuous exposure to a cognate epitope presented by MHC molecules is a critical factor in the induction and maintenance of T cell exhaustion.[1][2][3] In chronic viral infections, such as with LCMV clone 13, the ongoing presence of viral antigens leads to sustained T cell receptor (TCR) signaling in virus-specific CD8+ T cells.[4][5] This persistent stimulation drives a distinct developmental program that diverges from the formation of functional effector and memory T cells seen in acute infections.[5]

The quantity and quality of the antigen-TCR interaction also play a significant role. High levels of antigen presentation are strongly associated with a more severe exhausted phenotype, characterized by higher expression of inhibitory receptors like PD-1 and LAG-3, and a diminished capacity to produce cytokines such as IFN-γ and TNF.[4] Conversely, lower levels of antigen can lead to a less severe, intermediate state of exhaustion.[4] Furthermore, if a viral epitope mutates and is no longer presented (epitope escape), the corresponding T cells can remain functional, demonstrating the direct link between ongoing epitope recognition and the exhausted state.[1][2]

Key Signaling Pathways in T Cell Exhaustion

The sustained TCR signaling in the presence of persistent epitopes triggers a cascade of downstream signaling pathways that collectively orchestrate the exhausted phenotype.

A central pathway involves the transcription factor NFAT (Nuclear Factor of Activated T cells). Chronic TCR stimulation leads to sustained calcium influx and calcineurin activation, which in turn dephosphorylates and activates NFAT.[6] NFAT, in cooperation with other transcription factors, drives the expression of a suite of inhibitory receptors.

Another critical component is the transcriptional landscape. The transcription factor TOX has been identified as a master regulator of T cell exhaustion.[7] Its expression is induced by chronic TCR signaling and is essential for the survival of T cells in an exhausted state, albeit with repressed effector functions. TOX promotes the expression of inhibitory receptors and establishes the epigenetic profile characteristic of exhausted T cells.[7]

The following diagram illustrates the simplified signaling cascade leading to T cell exhaustion upon persistent epitope presentation.

Caption: Signaling cascade in epitope-driven T cell exhaustion.

Quantitative Data on T Cell Exhaustion

The following tables summarize key quantitative findings from studies on T cell exhaustion in chronic viral infections, which serve as a model for persistent epitope presentation.

Table 1: Expression of Inhibitory Receptors on CD8+ T Cells

| Condition | PD-1 High (%) | LAG-3 High (%) | Reference |

| Acute LCMV Infection | Low | Low | [4] |

| Chronic LCMV (Clone 13) | High | High | [4] |

| Chronic LCMV with Epitope Escape | Low | N/A | [1][2] |

Table 2: Cytokine Production by GP33-specific CD8+ T Cells

| Condition | IFN-γ & TNF Co-production (%) | IFN-γ Single Positive (%) | Reference |

| Acute LCMV Infection | High | Low | [4] |

| Chronic LCMV (Clone 13) | Low | High | [4] |

Experimental Protocols

In Vitro T Cell Exhaustion Model

A common method to model T cell exhaustion in vitro involves the repeated stimulation of T cells.

Objective: To induce a phenotype of T cell exhaustion in human T cells.

Methodology:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.[8]

-

Stimulate the PBMCs with anti-CD3 and anti-CD28 antibodies or a peptide pool (e.g., CEF peptide pool) to activate T cells.[8][9]

-

Culture the cells for a period of 7-10 days, with repeated additions of the stimulating agent every 2-3 days.[10]

-

Monitor the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) and cytokine production (e.g., IFN-γ, TNF) by flow cytometry at different time points.[8][10]

The following diagram outlines the workflow for this in vitro exhaustion model.

Caption: Workflow for an in vitro T cell exhaustion model.

Flow Cytometry for T Cell Exhaustion Markers

Objective: To quantify the expression of exhaustion markers on T cells.

Methodology:

-

Cell Preparation: Obtain single-cell suspensions from blood (PBMCs) or tissues.

-

Surface Staining:

-

Wash cells with a suitable buffer (e.g., PBS with 2% FBS).

-

Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers such as CD3, CD8, PD-1, LAG-3, and TIM-3 for 20-30 minutes at 4°C in the dark.[11]

-

Include a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[11]

-

Wash the cells to remove unbound antibodies.[11]

-

-

Intracellular Staining (for cytokines):

-

For cytokine analysis, stimulate cells ex vivo with the relevant peptide epitope for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

After surface staining, fix and permeabilize the cells using a dedicated kit.

-

Incubate with antibodies against intracellular cytokines (e.g., IFN-γ, TNF).

-

Wash the cells.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single CD8+ T cells to determine the percentage of cells expressing the exhaustion markers and producing cytokines.[11]

-

Conclusion

The persistent presentation of epitopes is a fundamental driver of T cell exhaustion in chronic diseases. Understanding the intricate signaling pathways and the molecular players involved is paramount for the development of effective immunotherapies. By targeting the mechanisms that lead to the exhausted state, such as the inhibitory receptor pathways, it is possible to reinvigorate T cells and restore their anti-pathogen or anti-tumor functions. The experimental models and analytical techniques described herein are crucial tools for researchers and drug developers working to overcome T cell exhaustion and improve patient outcomes.

References

- 1. Impact of Epitope Escape on PD-1 Expression and CD8 T-Cell Exhaustion during Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of epitope escape on PD-1 expression and CD8 T-cell exhaustion during chronic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | CD8+ T-Cell Exhaustion Phenotype in Chronic Hepatitis C Virus Infection Is Associated With Epitope Sequence Variation [frontiersin.org]

- 4. High antigen levels induce an exhausted phenotype in a chronic infection without impairing T cell expansion and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of T cell exhaustion guiding next generation immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Basic Mechanisms of T Cell Exhaustion | Parker Institute for Cancer Immunotherapy | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 8. sartorius.com [sartorius.com]

- 9. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]

- 10. youtube.com [youtube.com]

- 11. miltenyibiotec.com [miltenyibiotec.com]

An In-depth Technical Guide to the MHC Restriction of the LCMV p13 Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) has long served as a cornerstone model system in immunology, providing profound insights into T-cell responses to viral infections. A key aspect of this model is the characterization of specific viral epitopes and their interaction with the Major Histocompatibility Complex (MHC), a process that governs the activation of T lymphocytes. This technical guide focuses on the MHC restriction of the LCMV p13 epitope, identified as the glycoprotein-derived peptide GP61-80. A particularly fascinating aspect of this epitope is the dual MHC class I and class II restriction of its core fragment, GP67-77, enabling it to stimulate both CD4+ and CD8+ T-cell responses. This document provides a comprehensive overview of the MHC restriction of this epitope, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: MHC Restriction and T-Cell Response of LCMV GP61-80 and its Derivatives

| Peptide | Sequence | Core Epitope | MHC Restriction | Responding T-Cell Population | T-Cell Response (Qualitative) |

| LCMV GP61-80 | GLNGPDIYKGVYQFKSVEFD | GP67-77 | I-Ab (MHC Class II) | CD4+ T-cells | Immunodominant CD4+ T-cell response in C57BL/6 mice.[1] |

| LCMV GP67-77 | DIYKGVYQFKS | N/A | I-Ab (MHC Class II) | CD4+ T-cells | Induces robust IFN-γ production in GP61-80-specific CD4+ T-cell clones.[2] |

| LCMV GP67-77 | DIYKGVYQFKS | N/A | H-2Db (MHC Class I) | CD8+ T-cells | Elicits IFN-γ production in CD8+ T-cells from LCMV-infected C57BL/6 mice.[2] |

Experimental Protocols

Generation of LCMV-Specific CD4+ T-Cell Lines

This protocol describes the generation of T-cell lines specific for the LCMV GP61-80 epitope, a crucial step for in vitro studies of T-cell function and MHC restriction.

Materials:

-

Spleen from an LCMV Armstrong-infected C57BL/6 mouse (typically 8-13 days post-infection)

-

Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

LCMV GP61-80 peptide

-

Recombinant murine IL-2

-

CD8a (Ly-2) MicroBeads and magnetic separation columns (or equivalent for CD8+ T-cell depletion)

-

Ficoll-Paque PLUS

-

Irradiated syngeneic splenocytes (as antigen-presenting cells)

Procedure:

-

Aseptically harvest the spleen from an LCMV-infected C57BL/6 mouse.

-

Prepare a single-cell suspension by mechanical disruption of the spleen followed by passage through a 70 µm cell strainer.

-

Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Deplete CD8+ T-cells from the lymphocyte population using CD8a MicroBeads and magnetic separation.

-

Resuspend the CD8-depleted cells (containing CD4+ T-cells) in complete RPMI 1640 medium at a concentration of 2-5 x 106 cells/mL.

-

Add the LCMV GP61-80 peptide to the cell suspension at a final concentration of 1-10 µg/mL.

-

Add irradiated syngeneic splenocytes as antigen-presenting cells at a 1:1 or 2:1 ratio to the responding cells.

-

Culture the cells at 37°C in a humidified 5% CO2 incubator.

-

After 3-4 days, supplement the culture with recombinant murine IL-2 (10-20 U/mL).

-

Restimulate the T-cell line every 7-14 days with fresh irradiated splenocytes pulsed with the GP61-80 peptide and supplement with IL-2 as needed.

-

The specificity of the T-cell line can be confirmed by intracellular cytokine staining or proliferation assays in response to the GP61-80 peptide.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to identify and quantify epitope-specific T-cells based on their production of IFN-γ following peptide stimulation.

Materials:

-

Splenocytes from LCMV-infected mice or a specific T-cell line

-

Complete RPMI 1640 medium

-

LCMV peptides (e.g., GP61-80, GP67-77)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-mouse CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8)

-

Fixation/Permeabilization solution

-

Fluorochrome-conjugated antibody against IFN-γ

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes or use an established T-cell line.

-

Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

-

Stimulate the cells with the relevant LCMV peptide (e.g., GP67-77) at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C. Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).

-

For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to trap cytokines intracellularly.

-

After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors by incubating the cells with anti-mouse CD16/CD32.

-

Stain for cell surface markers by incubating with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies.

-

Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ by incubating the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+ or CD8+ T-cells producing IFN-γ in response to the peptide stimulation.

Chromium Release Assay for Cytotoxicity

This assay measures the cytotoxic activity of CD8+ T-cells by quantifying the release of radioactive chromium (51Cr) from labeled target cells.

Materials:

-

Effector cells: Splenocytes from LCMV-infected mice or a CD8+ T-cell line.

-

Target cells: A syngeneic cell line that can be pulsed with the peptide (e.g., EL-4).

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

LCMV peptide (e.g., GP67-77)

-

Complete RPMI 1640 medium

-

96-well V-bottom plate

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Incubate target cells (e.g., EL-4) with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled target cells thoroughly to remove unincorporated 51Cr.

-

Resuspend the labeled target cells in complete RPMI 1640 medium.

-

-

Peptide Pulsing of Target Cells:

-

Incubate a portion of the labeled target cells with the GP67-77 peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Wash the peptide-pulsed target cells to remove excess peptide.

-

-

Cytotoxicity Assay:

-

Plate the peptide-pulsed target cells (and unpulsed controls) in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios.

-

Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Mandatory Visualizations

Antigen Processing and Presentation Pathways

The following diagram illustrates the distinct pathways for MHC class I and class II presentation of the dual-restriction LCMV GP67-77 epitope.

Caption: MHC Class I and Class II presentation of the LCMV GP67-77 epitope.

Experimental Workflow for Determining MHC Restriction

This diagram outlines the logical flow of experiments to determine the MHC restriction of a T-cell epitope.

Caption: Experimental workflow for determining T-cell epitope MHC restriction.

Conclusion

The LCMV p13 epitope, GP61-80, and its core fragment GP67-77, represent a remarkable example of how a single viral determinant can be recognized by both the MHC class I and class II pathways. This dual restriction has significant implications for the breadth and efficacy of the anti-viral T-cell response, engaging both CD4+ helper and CD8+ cytotoxic T lymphocytes. The experimental protocols and workflows detailed in this guide provide a framework for the investigation of such epitopes, which is crucial for the rational design of vaccines and immunotherapies. A deeper understanding of the molecular interactions governing MHC restriction will continue to be a vital area of research for advancing our ability to combat infectious diseases and cancer.

References

The Architect of Persistence: A Technical Guide to the HTLV-1 p13 Protein and Its Role in Viral Chronicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the Human T-cell leukemia virus type 1 (HTLV-1) p13 protein, a key regulator of viral persistence. HTLV-1 is a retrovirus that establishes a lifelong infection in its host, with the p13 protein playing a crucial part in the delicate balance between viral latency and replication that is essential for this chronicity. This document provides a comprehensive overview of the molecular mechanisms of p13, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction to HTLV-1 and the p13 Protein

Human T-cell leukemia virus type 1 (HTLV-1) is the causative agent of Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP). A hallmark of HTLV-1 infection is its ability to persist for the lifetime of the host, a process in which the viral accessory and regulatory proteins are deeply implicated. Among these, the 87-amino acid p13 protein, encoded by the pX open reading frame II, has emerged as a critical factor in orchestrating the long-term survival of the virus.[1][2]

The p13 protein exhibits a remarkable dual functionality based on its subcellular localization, acting within both the mitochondria and the nucleus to modulate host cell processes and viral gene expression. This strategic positioning allows p13 to influence cell metabolism, apoptosis, and viral transcription, thereby contributing significantly to the establishment and maintenance of a persistent viral reservoir.[1][3]

The Dichotomous Function of p13: A Tale of Two Cellular Compartments

The ability of p13 to navigate between the mitochondria and the nucleus is central to its role in viral persistence. In the mitochondria, it acts as a modulator of cellular bioenergetics and survival, while in the nucleus, it functions as a direct regulator of viral replication.

Mitochondrial Localization and Function: A Double-Edged Sword

The N-terminal region of the p13 protein contains a mitochondrial targeting sequence, specifically located between amino acids 21 and 35, which directs its localization to the inner mitochondrial membrane.[3] Once there, p13 exerts a profound influence on mitochondrial function, primarily by increasing the permeability of the inner membrane to potassium ions (K+).[3][4] This influx of K+ triggers a cascade of events that ultimately impacts cell fate.[1][5]

The key consequences of p13's activity in the mitochondria include:

-

Alteration of Mitochondrial Membrane Potential: The influx of potassium ions leads to a depolarization of the inner mitochondrial membrane.[4]

-

Increased Reactive Oxygen Species (ROS) Production: The change in membrane potential and the increased activity of the respiratory chain result in an elevated production of ROS.[1][5][6]

This p13-induced increase in ROS has a differential, context-dependent effect on T-cells:

-

In quiescent T-cells , the modest increase in ROS acts as a second messenger, leading to T-cell activation. This is thought to expand the pool of infected cells, thereby favoring viral persistence.[3][5]

-

In transformed or rapidly proliferating T-cells , which already have a higher basal level of ROS, the additional p13-mediated ROS production can push the cells over a critical threshold, leading to the induction of apoptosis.[3][5] This selective elimination of potentially cancerous cells could be a viral strategy to avoid immune clearance and maintain a long-term, asymptomatic infection.

Table 1: Summary of Quantitative Effects of p13 in the Mitochondrion

| Parameter | Effect of p13 Expression | Cell Type | Reference |

| Mitochondrial K+ Permeability | Increased | Isolated Mitochondria | [3][4] |

| Mitochondrial Membrane Potential | Dose-dependent depolarization | HeLa cells | [7] |

| Reactive Oxygen Species (ROS) | Increased | Primary T-cells, Jurkat cells | [5] |

| T-cell Activation (CD38 expression) | Increased | Primary T-cells | [2][5] |

| Apoptosis (upon glucose deprivation) | Increased | Jurkat cells | [5] |

Nuclear Localization and Transcriptional Regulation: A Check on Viral Replication

In the presence of the powerful viral transactivator protein, Tax, a fraction of the p13 protein is ubiquitinated and redirected to the nucleus, where it colocalizes with Tax in nuclear speckles.[3][8] This interaction serves as a negative feedback mechanism to control viral gene expression.[1][8]

The nuclear functions of p13 involve:

-

Direct Binding to Tax: p13 physically interacts with the Tax protein.[8][9]

-

Inhibition of Tax-CBP/p300 Interaction: The binding of p13 to Tax interferes with the recruitment of the cellular coactivators CBP/p300 by Tax.[8][9]

-

Suppression of Viral Transcription: By preventing the formation of the Tax-CBP/p300 complex on the viral LTR (Long Terminal Repeat), p13 inhibits Tax-mediated transcription of viral genes.[3][8]

This ability to downregulate viral replication is crucial for the virus to evade the host immune system and establish a state of latency, which is a cornerstone of its persistence strategy.[1]

Table 2: Summary of Quantitative Effects of p13 in the Nucleus

| Parameter | Effect of p13 Expression | Experimental System | Reference |

| Tax-CBP/p300 Interaction | Decreased | Co-immunoprecipitation assays | [8][9] |

| Tax-mediated LTR activity | Suppressed | Luciferase reporter assays | [8] |

| HTLV-1 p19 Gag production | Reduced | Transfected 293T cells | [9] |

Experimental Protocols for Studying p13 Function

The elucidation of p13's role in viral persistence has been made possible through a variety of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Measurement of Mitochondrial Membrane Potential

The effect of p13 on the mitochondrial membrane potential is typically assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, methyl ester (TMRM).[7][10]

Protocol Overview:

-

Cell Culture and Transfection: Cells (e.g., HeLa or Jurkat) are cultured and transfected with a vector expressing p13 or a control vector.

-

Dye Loading: The cells are incubated with a low concentration of TMRM, allowing the dye to accumulate in the mitochondria.

-

Fluorescence Microscopy or Flow Cytometry: The fluorescence intensity of TMRM is measured. A decrease in fluorescence intensity in p13-expressing cells compared to control cells indicates mitochondrial depolarization.

-

Quantitative Analysis: The fluorescence intensity is quantified to determine the extent of depolarization.

Detection of Reactive Oxygen Species (ROS)

Mitochondrial ROS production is commonly measured using fluorescent probes that become fluorescent upon oxidation, such as MitoSOX Red.[3]

Protocol Overview:

-

Cell Culture and Treatment: Cells expressing p13 and control cells are cultured. In some experiments, cells may be subjected to stress conditions like glucose deprivation to enhance p13's effect.[5]

-

Probe Incubation: The cells are incubated with MitoSOX Red.

-

Flow Cytometry: The fluorescence of the oxidized probe is measured by flow cytometry. An increase in fluorescence in p13-expressing cells indicates higher levels of mitochondrial ROS.

Co-immunoprecipitation to Demonstrate p13-Tax Interaction

The physical interaction between p13 and Tax in the nucleus is demonstrated by co-immunoprecipitation.[8][9]

Protocol Overview:

-

Cell Lysis: Cells co-expressing tagged versions of p13 and Tax are lysed to release the proteins.

-

Immunoprecipitation: An antibody specific to one of the proteins (e.g., anti-Tax) is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured on protein A/G beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-